

Application Notes and Protocols for 5-Aminoimidazole Ribonucleotide (AIR) Analogs in Research

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the creation and utilization of **5-Aminoimidazole Ribonucleotide** (AIR) analogs in various research and drug development contexts. This document includes detailed protocols for synthesis and key experimental assays, quantitative data for enzyme inhibition, and visualizations of relevant signaling pathways.

Introduction to 5-Aminoimidazole Ribonucleotide (AIR) Analogs

5-Aminoimidazole ribonucleotide (AIR) is a critical intermediate in the de novo biosynthesis of purines, making it a pivotal molecule for DNA and RNA synthesis.[1][2] Analogs of AIR are powerful tools in biomedical research and drug discovery, serving as probes to study enzymatic mechanisms, as inhibitors of metabolic pathways, and as potential therapeutic agents.

One of the most widely studied AIR analogs is 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR).[3] Upon entering the cell, AICAR is phosphorylated to its monophosphate form, ZMP, which mimics adenosine monophosphate (AMP). This mimicry allows ZMP to allosterically activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] The activation of AMPK has profound effects on metabolism



and cell growth, making AICAR and other AIR analogs valuable for studying and targeting diseases such as cancer, metabolic syndrome, and ischemic injury.

Synthesis of AIR Analogs

The synthesis of AIR analogs can be challenging due to the instability of the 5-aminoimidazole core.[1] Both chemical and enzymatic methods have been developed to produce these valuable compounds.

Chemical Synthesis

Chemical synthesis of AIR analogs often involves multi-step processes. For instance, α - and β -D-arabinofuranosyl and α - and β -D-xylofuranosyl nucleotide analogs of 5-amino-1- β -D-ribofuranosylimidazole 4-carboxylic acid 5'-phosphate (CAIR), a key intermediate, have been synthesized from precursors like 2,3,5-tri-O-benzoyl-D-arabinofuranosyl azide or 3,5-O-isopropylidene-D-xylofuranosylamine.[5][6] A general, non-enzymatic synthesis for 5-aminoimidazole ribonucleoside (the dephosphorylated form of AIR) has also been reported, starting from 5-amino-1- β -D-ribofuranosylimidazole-4-carboxamide.[7]

A novel cycloimidazole nucleoside has been synthesized from AICA-riboside by reaction with benzoyl isothiocyanate followed by methylation. This intermediate can then be converted to guanosine and its analogs through reactions with various nucleophiles.[1]

Enzymatic and Chemo-enzymatic Synthesis

Enzymatic synthesis offers advantages in terms of regio- and stereoselectivity under mild reaction conditions.[8] For example, 5-amino-4-imidazole-N-succinocarboxamide ribotide (SAICAR) can be prepared through a recombinant human adenylosuccinate lyase (ADSL)-catalyzed reaction of AICAR with fumarate.[9]

Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the specificity of biocatalysis. These methods are increasingly used for the synthesis of complex natural products and their analogs.[10] For instance, a cascade reaction involving a metal-catalyzed synthesis of cinnamic acid derivatives followed by an enzymatic reduction can be employed to produce chiral aldehydes.[11]

Applications in Research and Drug Development



AIR analogs have a wide range of applications, from basic research tools to potential therapeutics.

Enzyme Inhibition

A primary application of AIR analogs is the inhibition of enzymes involved in purine biosynthesis. This can be a powerful strategy for developing antimicrobial and anticancer agents. The inhibitory activity of these analogs is typically quantified by determining their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Purine Biosynthesis Enzymes by AIR Analogs and Related Compounds



Inhibitor/ Analog	Target Enzyme	Organism /Cell Line	Ki (μM)	IC50 (μM)	Inhibition Type	Referenc e(s)
Thioinosini c acid (tIMP)	AICAR Transformy lase	Chicken Liver	39 ± 4	-	Competitiv e	[12]
Azathioprin e	AICAR Transformy lase	Chicken Liver	120 ± 10	-	Competitiv e	[12]
Thioinosini c acid (tIMP)	AICAR Transformy lase	MRL/lpr mouse PBMCs	110 ± 20	-	Competitiv e	[12]
Azathioprin e	AICAR Transformy lase	MRL/lpr mouse PBMCs	90 ± 14	-	Competitiv e	[12]
Methotrexa te polyglutam ate (3 Glu)	AICAR Transformy lase	Not specified	3.15	-	Competitiv e	[13]
Folic acid pentagluta mate	AICAR Transformy lase	Not specified	0.088	-	Competitiv e	[13]
10- Formylfolic acid pentagluta mate	AICAR Transformy lase	Not specified	1.37	-	Competitiv e	[13]
5- Aminoimid azole-4- carboxami de riboside	Adenosine deaminase	Not specified	362	-	Competitiv e	[13]

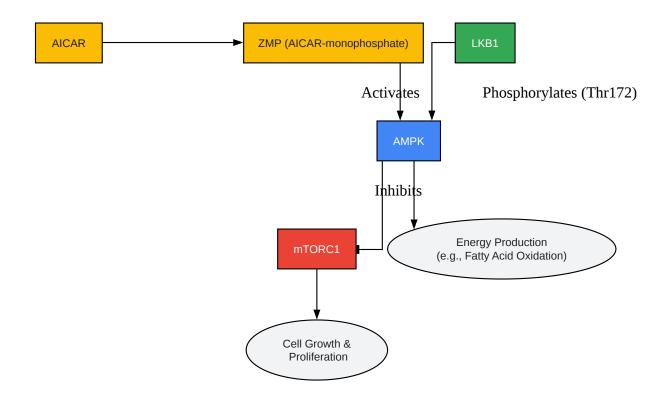


5- Aminoimid azole-4- carboxami de ribotide	5'- Adenylate deaminase	Not specified	1010	-	Competitiv e	[13]
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Activation of AMPK Signaling

AICAR is a widely used pharmacological activator of AMPK. This has made it an invaluable tool for studying the roles of AMPK in various physiological and pathological processes.

The activation of AMPK by AICAR (via ZMP) initiates a signaling cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states. This has numerous downstream effects, including the inhibition of mTORC1 signaling, which is crucial for cell growth and proliferation.



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Fig. 1: AICAR-mediated activation of the AMPK signaling pathway.

Anti-Cancer Research

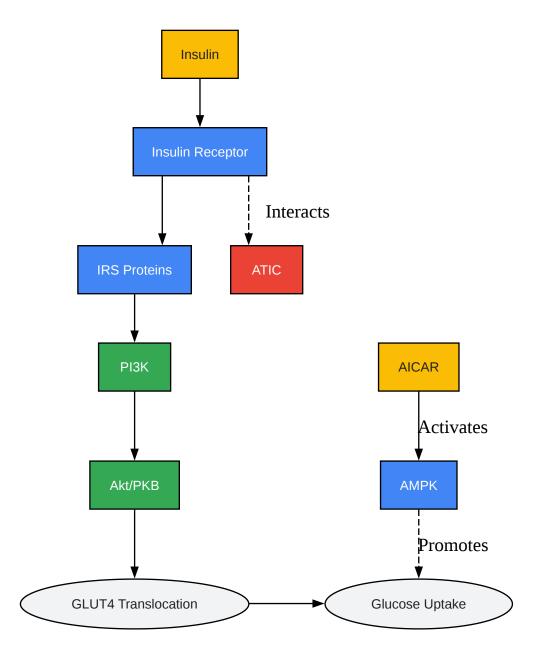
By activating AMPK and inhibiting mTORC1, AICAR and other AIR analogs can suppress the proliferation of various cancer cells.[3] This has led to significant interest in their potential as anti-cancer agents.

Metabolic Disease Research

The role of AMPK in regulating glucose and lipid metabolism makes AIR analogs like AICAR important tools for studying and potentially treating metabolic disorders such as type 2 diabetes and obesity.

AMPK activation can influence insulin signaling. The enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), which is involved in the same metabolic pathway as AIR, has been shown to play a role in insulin signaling.[4]





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Fig. 2: Overview of the Insulin Signaling Pathway and points of influence for AIR analogs.

Experimental Protocols

The following are detailed protocols for key experiments involving AIR analogs.

Protocol for AMPK Activation Assay in Cultured Cells

This protocol describes how to treat cultured cells with AICAR and assess the activation of AMPK by immunoblotting for phosphorylated AMPK and its downstream target, acetyl-CoA



carboxylase (ACC).

Materials:

- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

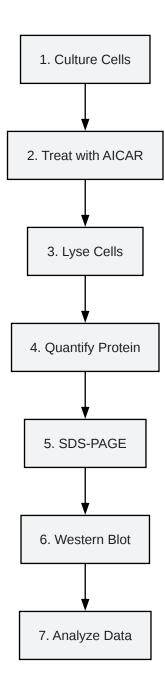
- Cell Culture: Plate cells (e.g., C2C12 myoblasts, HeLa cells) in 6-well plates and grow to 70-80% confluency.
- AICAR Treatment:
 - Prepare a stock solution of AICAR (e.g., 50 mM in sterile water or DMSO).



- Starve cells in serum-free medium for 2-4 hours prior to treatment.
- Treat cells with the desired concentration of AICAR (e.g., 0.5-2 mM) for the desired time (e.g., 30-60 minutes). Include a vehicle-treated control.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Add 100-200 μL of ice-cold lysis buffer to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Immunoblotting:
 - Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
 - Load equal amounts of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel.
 - Perform electrophoresis to separate the proteins.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane three times with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels in AICAR-treated cells to the vehicle-treated control.



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Fig. 3: Experimental workflow for the AMPK activation assay.

Protocol for Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of an AIR analog on the proliferation of cancer cells using the MTT assay, which measures metabolic activity as an indicator of cell viability.

Materials:

- Cancer cell line (e.g., PC3, DU145)
- Cell culture medium and supplements
- 96-well cell culture plates
- AIR analog of interest (e.g., AICAR)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (dimethyl sulfoxide)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of culture medium. Incubate for 24 hours to allow for cell attachment.
- · Compound Treatment:
 - Prepare serial dilutions of the AIR analog in culture medium.
 - Remove the old medium from the wells and add 100 μL of the medium containing the AIR analog at various concentrations. Include a vehicle-treated control and a no-cell control (medium only).
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).



MTT Addition:

- Add 20 μL of MTT solution to each well.
- Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 μL of DMSO to each well to dissolve the formazan crystals.
 - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the no-cell control from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicletreated control (100% viability).
 - Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.

Protocol for In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-cancer efficacy of an AIR analog in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

• Immunocompromised mice (e.g., nude mice)



- Cancer cell line (e.g., PC3)
- Matrigel (optional)
- AIR analog of interest
- Vehicle for injection (e.g., saline, PBS)
- Calipers for tumor measurement
- Anesthesia

Procedure:

- Tumor Implantation:
 - Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
 - \circ Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells in 100-200 µL) into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor the mice for tumor growth.
 - When tumors reach a palpable size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.
- Compound Administration:
 - Prepare the AIR analog in the appropriate vehicle.
 - Administer the compound to the treatment group via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) at a predetermined dose and schedule (e.g., daily, every other day).
 - Administer the vehicle to the control group on the same schedule.



· Monitoring:

- Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Observe the general health and behavior of the animals.
- Study Termination and Tissue Collection:
 - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
 - Excise the tumors, weigh them, and collect them for further analysis (e.g., histology, immunoblotting).

ADME/Tox Considerations in Drug Development

For drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of AIR analogs is crucial.

- In silico ADME/Tox Prediction: Computational tools can be used in the early stages to predict
 the physicochemical properties, pharmacokinetic profile, and potential toxicity of novel AIR
 analogs.[14][15]
- In vitro ADME Assays: A battery of in vitro assays can provide data on metabolic stability, plasma protein binding, cell permeability, and potential for drug-drug interactions.[16]
- In vivo Pharmacokinetic Studies: Animal models are used to determine the pharmacokinetic parameters of lead compounds, such as bioavailability, half-life, and clearance.
- Toxicity Studies:In vitro and in vivo studies are conducted to identify potential toxicities and establish a safety profile for promising drug candidates.

Conclusion



5-Aminoimidazole ribonucleotide analogs are versatile and powerful tools in biomedical research and drug development. Their ability to modulate key metabolic and signaling pathways, particularly the AMPK pathway, makes them valuable for studying and targeting a range of diseases. The protocols and data presented in these application notes provide a foundation for researchers to effectively create and utilize these compounds in their studies. As our understanding of the complex roles of AIR and its related pathways continues to grow, so too will the potential applications of these important molecules.

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